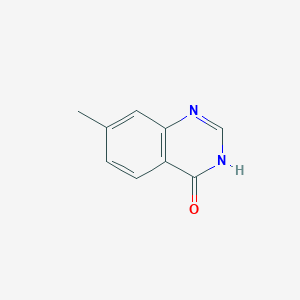
7-methylquinazolin-4(3H)-one
Descripción general
Descripción
7-Methylquinazolin-4-amine, also known by its CAS number 63963-38-2, is a chemical compound with the molecular formula C9H9N3 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinazolines, which includes 7-methylquinazolin-4-amine, often involves cyclization of 1-phenyl-3-cyanoureas or 1-phenyl-3-cyanothioureas in the presence of phosphorus halides and phosphorus oxyhalides . This process produces a phosphoquinazoline intermediate, which is then hydrolyzed to the quinazoline .Molecular Structure Analysis
The molecular structure of 7-methylquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a methyl group attached at the 7-position .Aplicaciones Científicas De Investigación
Antitumor and Anticancer Applications
- Antitumor Lead Development : A derivative of 7-methylquinazolin-4(3H)-one, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant antitumor activity in mice and inhibited tumor cell proliferation, apoptosis, and disrupted tumor vasculature. This compound and its analogs are identified as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
- Anticancer Activity : Novel 2,3-dihydroquinazolin-4(1H)-ones showed moderate to good anticancer activities in studies, highlighting the potential of quinazolinone derivatives in cancer treatment (Kamble et al., 2017).
- Antitumor Agent Synthesis : Research on synthesizing novel 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one derivatives revealed their in vitro antitumor activity, suggesting their potential as antitumor agents (Alanazi et al., 2013).
Antibacterial and Antimicrobial Applications
- Antimicrobial Activity : Synthesis of novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea, and sulphonamide functionalities showed promising anti-inflammatory and antimicrobial activities against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).
- Anti-Tuberculosis Activity : Novel scaffold-based compounds derived from 2-methylquinazolin-4(3H)-one showed potent anti-tuberculosis activity, comparable to standard drugs (Panneerselvam et al., 2016).
- Antibacterial Agents : New hybrids of 4-Thiazolidinone and 4(3H)-Quinazolinone against Streptozotocin-induced diabetic rats exhibited significant antibacterial activity (Jangam & Wankhede, 2019).
Corrosion Inhibition
- Corrosion Inhibitors : Schiff bases of 2-methylquinazolin-4(3H)-one demonstrated high efficiency as corrosion inhibitors, with inhibition efficiencies reaching up to 96% (Jamil et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinazolin-4(3h)-ones, a class of compounds to which 7-methylquinazolin-4(3h)-one belongs, are known to exhibit a broad range of biological and therapeutic activities . They have been found in a large number of natural products and synthetic drugs .
Mode of Action
It’s worth noting that quinazolin-4(3h)-ones have been associated with various biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic activities .
Biochemical Pathways
Quinazolin-4(3h)-ones have been associated with a variety of biological and therapeutic activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinazolin-4(3h)-ones have been associated with various biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
7-methylquinazolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anti-cancer agent. Additionally, this compound interacts with other biomolecules, such as histones and DNA polymerases, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase-3 and increasing the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 . This compound also affects cellular metabolism by altering the production of reactive oxygen species (ROS) and disrupting mitochondrial membrane potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic pocket of PARP, inhibiting its activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to sustained inhibition of PARP activity and continuous induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues through binding to plasma proteins . This distribution pattern affects the localization and accumulation of this compound, influencing its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be targeted to specific cellular compartments, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Propiedades
IUPAC Name |
7-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSAIPZPYEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317594 | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75844-40-5 | |
| Record name | 75844-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

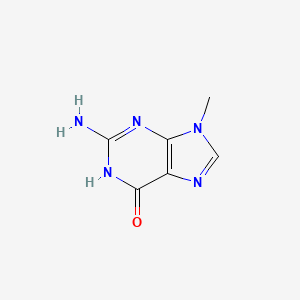
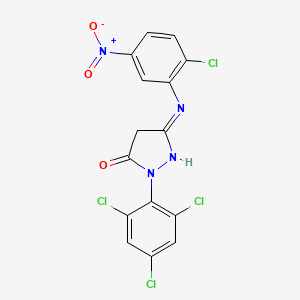
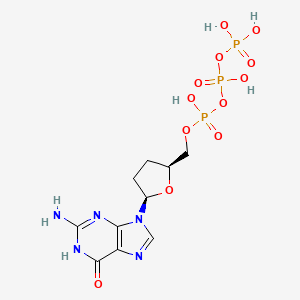

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)
![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
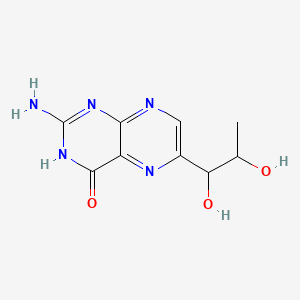

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
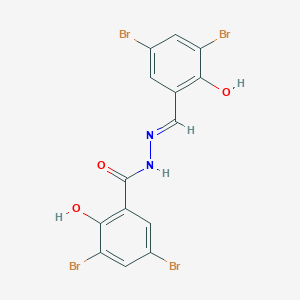
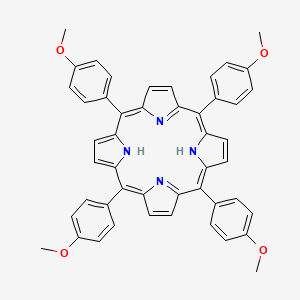
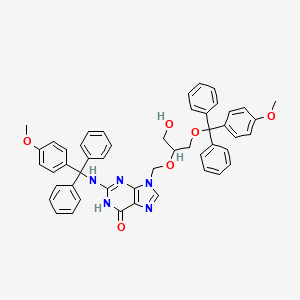
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)